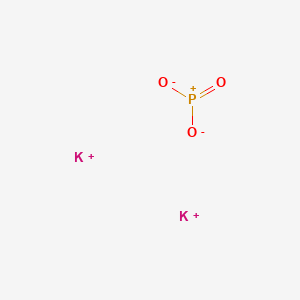

Dipotassium phosphite

Description

Properties

CAS No. |

13492-26-7 |

|---|---|

Molecular Formula |

HK2O3P |

Molecular Weight |

158.177 g/mol |

IUPAC Name |

dipotassium;trioxidophosphanium |

InChI |

InChI=1S/2K.H3O3P/c;;1-4(2)3/h;;4H,(H2,1,2,3)/q2*+1;/p-2 |

InChI Key |

OZYJVQJGKRFVHQ-UHFFFAOYSA-L |

Canonical SMILES |

[O-][P+](=O)[O-].[K+].[K+] |

Other CAS No. |

13492-26-7 |

physical_description |

White deliquescent solid; [Merck Index] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Dipotassium Phosphite

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of dipotassium (B57713) phosphite (B83602). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this inorganic compound.

Chemical Identity and Nomenclature

Dipotassium phosphite, also known as dipotassium hydrogen phosphite, is the inorganic salt resulting from the partial neutralization of phosphorous acid with two equivalents of potassium hydroxide (B78521).[1] It is a compound of significant interest due to its applications in agriculture as a fungicide and fertilizer, and in various industrial processes.[1][2][3]

The fundamental structure consists of a central phosphorus atom bonded to three oxygen atoms and one hydrogen atom, forming the phosphite anion ([HPO₃]²⁻), which is then ionically bonded to two potassium cations (K⁺).[2]

Tabulated Physicochemical Data

The following table summarizes the key identifiers and physicochemical properties of this compound for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | Dipotassium hydrogen phosphite | [2] |

| Synonyms | Potassium phosphite, Kphos, Phytogard | [1][4][5] |

| CAS Number | 13492-26-7 | [1][2][4][5] |

| Chemical Formula | K₂HPO₃ | [1] |

| Molecular Weight | 158.177 g/mol | [2][6] |

| Appearance | White hygroscopic crystalline or amorphous powder | [1][2][5] |

| Solubility in Water | Very soluble | [2][4][5] |

| Solubility in Alcohol | Insoluble | [2][4][5] |

| Melting Point | > 300°C (decomposes) | [2][5] |

| pH (1% solution) | 8.9 ± 0.3 | [2] |

| SMILES Notation | [O-]--INVALID-LINK--[O-].[K+].[K+] |

Molecular Structure and Bonding

The core of this compound is the phosphite anion. Unlike phosphates, which have a central phosphorus atom double-bonded to one oxygen and single-bonded to three others, the phosphite anion features a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two other oxygen atoms, and also directly bonded to a hydrogen atom. This P-H bond is a key distinguishing feature and is responsible for the reducing properties of phosphites. The two oxygen atoms with single bonds each carry a negative charge, which is balanced by the two positively charged potassium ions.

The following diagram illustrates the ionic and covalent bonding within a molecule of this compound.

Experimental Protocols

General Synthesis Methodology

The industrial production of this compound is typically achieved through the controlled neutralization of phosphorous acid (H₃PO₃) with a potassium source, most commonly potassium hydroxide (KOH).[2]

Reaction Workflow:

Detailed Steps:

-

Preparation of Reactants: A stoichiometric amount of phosphorous acid is dissolved in water. Separately, two molar equivalents of potassium hydroxide are dissolved in water.

-

Neutralization: The potassium hydroxide solution is slowly added to the phosphorous acid solution under constant agitation. The reaction is exothermic, and the temperature should be controlled to prevent side reactions.

-

pH Monitoring: The pH of the reaction mixture is monitored. The reaction is complete when the pH reaches a stable, slightly alkaline value, indicative of the formation of the dipotassium salt.[2]

-

Isolation: The resulting solution of this compound can be used directly, or the solid product can be isolated. Isolation is typically achieved by evaporation of the water, followed by crystallization and drying of the resulting solid. The final product is a white, hygroscopic powder.[2][5]

Chemical Reactivity and Applications

The chemical behavior of this compound is largely defined by the phosphite anion. The presence of the P-H bond makes it a moderate reducing agent, a property not shared by phosphates.[2] This structural difference also accounts for its distinct biological activities, where it functions not primarily as a direct phosphorus nutrient but as a biostimulant and a fungicide, particularly effective against oomycete pathogens like Phytophthora.[2] In industrial settings, it can also be used as a corrosion inhibitor and a pH buffering agent.[2]

References

- 1. CAS 13492-26-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (13492-26-7) for sale [vulcanchem.com]

- 3. makingchembooks.com [makingchembooks.com]

- 4. echemi.com [echemi.com]

- 5. POTASSIUM PHOSPHITE | 13492-26-7 [chemicalbook.com]

- 6. This compound | HK2O3P | CID 101823767 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Dipotassium Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes of dipotassium (B57713) phosphite (B83602) (K₂HPO₃), a compound of significant interest in agriculture for its fungicidal and biostimulant properties, as well as in various industrial applications. This document details the core chemical reactions, process parameters, and underlying principles for its production.

Introduction

Dipotassium phosphite, also known as dipotassium hydrogen phosphite, is a salt of phosphorous acid. Its chemical structure features a central phosphorus atom bonded to three oxygen atoms and one hydrogen atom, with two potassium ions providing the counter charge. This structure is distinct from phosphates and is key to its unique chemical and biological activities, including its role in stimulating plant defense mechanisms.

Synthesis Methodologies

The industrial production of this compound is primarily achieved through controlled neutralization reactions. The most common methods involve the reaction of phosphorous acid (H₃PO₃) with a potassium source, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃).

2.1. Neutralization of Phosphorous Acid with Potassium Hydroxide

This is the most prevalent industrial method for synthesizing this compound. The reaction is a straightforward acid-base neutralization that is typically conducted in an aqueous solution.

Reaction Scheme:

H₃PO₃ + 2KOH → K₂HPO₃ + 2H₂O

The process involves the controlled addition of a potassium hydroxide solution to a solution of phosphorous acid. The reaction is exothermic, and therefore, temperature control is crucial to ensure product quality and safety. The final pH of the solution is adjusted to be in the alkaline range to ensure the formation of the dipotassium salt.

2.2. Neutralization of Phosphorous Acid with Potassium Carbonate

An alternative synthesis route utilizes potassium carbonate as the potassium source. This method also involves a neutralization reaction, with the evolution of carbon dioxide gas.

Reaction Scheme:

H₃PO₃ + K₂CO₃ → K₂HPO₃ + H₂O + CO₂

This process requires careful control of the addition of potassium carbonate to manage the effervescence from the carbon dioxide produced. While this method avoids the use of the more caustic potassium hydroxide, it may necessitate additional purification steps to remove any unreacted starting materials or byproducts.

Manufacturing Process

The commercial manufacturing of this compound involves several key stages, from raw material preparation to the final product finishing.

Caption: Manufacturing Process for this compound.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on common laboratory and industrial practices.

4.1. Lab-Scale Synthesis using Potassium Hydroxide

Materials:

-

Phosphorous Acid (H₃PO₃), 99%

-

Potassium Hydroxide (KOH), 85% pellets

-

Deionized Water

-

pH meter

-

Stirring hotplate

-

Reaction flask with a condenser

-

Ice bath

Procedure:

-

Preparation of Solutions:

-

Prepare a 40% (w/v) solution of phosphorous acid by dissolving 40 g of H₃PO₃ in deionized water to a final volume of 100 mL.

-

Prepare a 50% (w/v) solution of potassium hydroxide by carefully dissolving 50 g of KOH pellets in deionized water to a final volume of 100 mL. Caution: This process is highly exothermic and should be done in an ice bath with constant stirring.

-

-

Reaction:

-

Place the phosphorous acid solution in a reaction flask equipped with a magnetic stirrer and a condenser.

-

Begin slowly adding the potassium hydroxide solution dropwise to the phosphorous acid solution while monitoring the temperature. Maintain the reaction temperature below 60°C using an ice bath if necessary.

-

Continuously monitor the pH of the reaction mixture. Continue adding the KOH solution until the pH of the solution stabilizes between 8.5 and 9.5.

-

-

Product Isolation:

-

Once the reaction is complete, the resulting solution can be concentrated by heating to evaporate excess water.

-

Cool the concentrated solution to induce crystallization.

-

The crystals can be collected by filtration and washed with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven at 60-70°C to obtain the final this compound product.

-

4.2. Synthesis using Potassium Carbonate

Materials:

-

Phosphorous Acid (H₃PO₃), 99%

-

Potassium Carbonate (K₂CO₃), 99%

-

Deionized Water

-

Stirring hotplate

-

Reaction flask

Procedure:

-

Reaction Setup:

-

In a reaction flask, dissolve a specific amount of phosphorous acid in deionized water with stirring. For example, use 300 kg of phosphorous acid in 460 kg of soft water for a larger scale.

-

-

Addition of Potassium Carbonate:

-

Slowly add potassium carbonate to the phosphorous acid solution. Be cautious of the effervescence due to the release of CO₂. A typical ratio would be 210 kg of potassium carbonate for the aforementioned amount of phosphorous acid.

-

Continue stirring until the reaction is complete and the solution is clear.

-

-

Filtration and Isolation:

-

Filter the resulting solution to remove any insoluble impurities.

-

The filtrate, which is an aqueous solution of this compound, can be used directly or concentrated and crystallized as described in the previous method.

-

Quantitative Data

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Potassium Hydroxide Method | Potassium Carbonate Method | Urea Phosphate Method |

| Reaction Temperature | 50 - 90 °C | Ambient to controlled | 50 - 90 °C |

| Final pH | 8.0 - 9.5 | Not specified | 8.0 - 9.5 |

| Reaction Time | 20 - 70 minutes | Not specified | 20 - 70 minutes |

Table 2: Product Specifications for Food-Grade this compound

| Parameter | Specification |

| This compound Content | 98.15% - 98.31% |

| pH (10g/L solution) | 8.9 - 9.2 |

| Water Insoluble Matters | 0.11% - 0.17% |

| Fluorides | 8.04 - 9.13 mg/kg |

| Arsenic | 2.03 - 2.71 mg/kg |

| Heavy Metals | 8.9 - 9.4 mg/kg |

| Loss on Drying | 1.64% - 1.82% |

Signaling Pathways in Plant Defense

This compound is recognized for its ability to induce Systemic Acquired Resistance (SAR) in plants, a key mechanism for broad-spectrum disease resistance. This is not due to its nutritional value as a phosphorus source but rather its action as a biostimulant.

When applied to plants, phosphite ions are readily absorbed and translocated throughout the plant. They are believed to trigger a defense response by mimicking a pathogen attack. This leads to the activation of several defense-related signaling pathways, primarily involving salicylic (B10762653) acid (SA) and the production of reactive oxygen species (ROS). The activation of these pathways results in the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties, and the reinforcement of cell walls to prevent pathogen ingress.

Caption: Phosphite-Induced Systemic Acquired Resistance.

Conclusion

The synthesis of this compound is a well-established industrial process, primarily relying on the neutralization of phosphorous acid. The choice of potassium source and the control of reaction parameters are critical for achieving high purity and yield. Beyond its chemical synthesis, the unique biological activity of this compound as an elicitor of plant defense mechanisms underscores its importance in modern agriculture. This guide provides a foundational understanding for researchers and professionals in the chemical and agricultural sciences to explore further applications and optimizations of this versatile compound.

Physical and chemical properties of dipotassium hydrogen phosphite.

An In-depth Technical Guide on the Core Physical and Chemical Properties of Dipotassium (B57713) Hydrogen Phosphite (B83602)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of dipotassium hydrogen phosphite (K₂HPO₃). It includes quantitative data, detailed experimental protocols, and visualizations of its mechanism of action, designed for professionals in research and development.

Core Physical and Chemical Properties

Dipotassium hydrogen phosphite is an inorganic salt that exists as a white, hygroscopic crystalline or amorphous powder under standard conditions.[1][2] Its high solubility in water and unique chemical structure make it suitable for a variety of applications, particularly in agriculture.[1][2]

Quantitative Data Summary

The key physical and chemical properties of dipotassium hydrogen phosphite are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | Dipotassium hydrogen phosphite[1][3] |

| Synonyms | Potassium phosphite, Dipotassium phosphonate (B1237965), Potassium hydrogenphosphite[1][2][4] |

| CAS Number | 13492-26-7[1][4][5][6] |

| Molecular Formula | K₂HPO₃ or HK₂O₃P[1][3][7] |

| Molecular Weight | 158.18 g/mol [4] (Other reported values include 158.177 g/mol and 160.19 g/mol [1][2][3]) |

| Appearance | White hygroscopic powder or crystalline substance[1][2] |

| Melting Point | > 300°C (decomposes)[1][8][9] |

| Density | 0.979 g/mL at 20°C[1][8][9] |

| Solubility in Water | Very soluble[1][2][4] |

| Solubility in Alcohol | Insoluble[1][4][8] |

| pH (1% solution) | 8.9 ± 0.3[1] |

| pKa | 1.3 (at 20°C)[8], 2.0 (at 25°C)[10] |

| Stability | Stable at room temperature, but hygroscopic[1] |

| Thermal Behavior | Dehydrates to potassium pyrophosphate at 204°C[1] |

Chemical Structure and Reactivity

The structure of dipotassium hydrogen phosphite consists of a central phosphorus atom bonded to three oxygen atoms and a hydrogen atom, with two potassium ions balancing the charge.[1] A key characteristic is that the phosphorus atom is in a lower oxidation state (+3) compared to phosphates (+5), which significantly influences its chemical reactivity.[1][7]

This structural difference allows dipotassium phosphite to act as a reducing agent in certain chemical reactions.[1] Its high mobility in both the xylem and phloem of plants is another critical feature, enabling systemic movement throughout the plant.[7][11]

Applications

Dipotassium hydrogen phosphite is a multifunctional compound with significant applications in both agriculture and industry.

-

Agriculture:

-

Fungicide: It is highly effective against oomycete pathogens such as Phytophthora, Pythium, and Plasmopara, which cause devastating diseases like late blight and root rot.[1][10]

-

Fertilizer and Biostimulant: It serves as a source of potassium and acts as a biostimulant that enhances the plant's natural defense mechanisms.[1][2][7] It can promote root growth, improve photosynthesis, and increase crop yield and quality.[11][12]

-

-

Industry:

Mechanism of Action in Plant Defense

Dipotassium hydrogen phosphite employs a dual mechanism to protect plants from pathogens.

-

Direct Fungistatic Action: Phosphite ions directly inhibit the mycelial growth and spore germination of pathogenic oomycetes.[7]

-

Induced Systemic Resistance (ISR): Phosphite acts as a signaling molecule, triggering the plant's innate immune system. This leads to a cascade of defense responses, including:

This induced resistance prepares the plant to better withstand subsequent infections.

References

- 1. This compound (13492-26-7) for sale [vulcanchem.com]

- 2. CAS 13492-26-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Dipotassium hydrogenphosphite | HK2O3P | CID 21270569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Dipotassium hydrogen phosphite | 13492-26-7 | FD30586 [biosynth.com]

- 6. Dipotassium hydrogen phosphite, 10 g, CAS No. 13492-26-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 7. wellyoutech.com [wellyoutech.com]

- 8. POTASSIUM PHOSPHITE | 13492-26-7 [amp.chemicalbook.com]

- 9. 13492-26-7 CAS MSDS (POTASSIUM PHOSPHITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Dipotassium phosphonate [sitem.herts.ac.uk]

- 11. Page loading... [guidechem.com]

- 12. Mechanism and characteristics of potassium phosphite [hxochemical.com]

- 13. chembk.com [chembk.com]

The Dual-Edged Sword: Unraveling the Mechanism of Action of Phosphites in Plant Defense

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phosphites (Phi), salts of phosphorous acid (H₃PO₃), have emerged as a significant tool in modern agriculture, not as a primary nutrient source, but as a potent activator of plant defense mechanisms. Unlike phosphates (Pi), the readily metabolizable form of phosphorus, phosphites exhibit a complex mode of action that combines direct antimicrobial effects with the induction of a robust, systemic immune response in plants. This technical guide provides an in-depth exploration of the core mechanisms by which phosphites elicit plant defense, offering valuable insights for researchers, scientists, and professionals involved in the development of novel plant protection strategies.

The Dichotomous Action of Phosphite (B83602): Direct and Indirect Defense Activation

Phosphite's efficacy in plant protection stems from a two-pronged approach: a direct inhibitory effect on certain pathogens and an indirect stimulation of the plant's innate immune system.[1] While the direct action is primarily effective against Oomycetes, the indirect mode of action offers a broader spectrum of protection by priming the plant for a more rapid and robust defense response against a variety of pathogens.[2][3]

Priming the Plant's Arsenal: The Indirect Mechanism of Action

The cornerstone of phosphite's role in plant defense lies in its ability to act as a "priming" agent. Priming does not involve the direct activation of defense responses but rather prepares the plant to respond more quickly and strongly upon subsequent pathogen attack.[4] This heightened state of alertness is achieved through the modulation of intricate signaling pathways.

Signaling Pathways Activated by Phosphite

Phosphite application triggers a cascade of signaling events within the plant, primarily involving the key defense-related hormones: salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[1][5][6]

-

Salicylic Acid (SA) Pathway: The SA pathway is a critical component of systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance. Phosphite treatment has been shown to prime the accumulation of SA and the expression of downstream pathogenesis-related (PR) proteins, such as PR-1, PR-2, and PR-5, which have antimicrobial properties.[7][8] Evidence suggests that phosphite may negatively regulate MPK4, a mitogen-activated protein kinase that acts as a negative regulator of SA-dependent defenses, thereby leading to an enhanced SA response upon pathogen challenge.[9]

-

Jasmonic Acid (JA) and Ethylene (ET) Pathways: The JA and ET signaling pathways are also crucial for induced systemic resistance (ISR) and are often associated with defense against necrotrophic pathogens and chewing insects.[10][11] Phosphite treatment can lead to the upregulation of genes involved in JA and ET biosynthesis and signaling.[1][6] This crosstalk between the SA, JA, and ET pathways allows the plant to fine-tune its defense response to different types of pathogens.

Downstream Defense Responses

The activation of these signaling pathways culminates in a series of tangible defense responses:

-

Production of Phytoalexins: These are low molecular weight antimicrobial compounds that accumulate at the site of infection. Phosphite treatment has been shown to enhance the production of various phytoalexins.[12]

-

Expression of Pathogenesis-Related (PR) Proteins: As mentioned, phosphite induces the expression of PR proteins, which possess antifungal and other antimicrobial activities.[4][8]

-

Generation of Reactive Oxygen Species (ROS): A rapid and transient production of ROS, often referred to as the "oxidative burst," is a hallmark of plant defense. Phosphite can prime for a more robust ROS burst upon pathogen attack, which can have direct antimicrobial effects and also act as a secondary signal in the defense cascade.[13][14]

-

Callose Deposition: Callose, a β-1,3-glucan polymer, is deposited at the site of pathogen penetration, forming a physical barrier to restrict pathogen ingress. Phosphite treatment has been observed to enhance callose deposition.[9][15][16]

Quantitative Data on Phosphite Efficacy

The following tables summarize quantitative data from various studies on the efficacy of phosphite in reducing disease severity and inducing defense responses.

Table 1: Reduction in Disease Severity by Phosphite Treatment

| Plant Species | Pathogen | Phosphite Treatment | Disease Reduction (%) | Reference |

| Potato | Phytophthora infestans | Foliar spray (0.5% KPhi) | ~50% reduction in lesion size | [17] |

| Bean | Colletotrichum lindemuthianum | Foliar spray (5 mL/L KPhi) | 17% reduction in anthracnose severity | [8] |

| Rice | Xanthomonas oryzae pv. oryzae | Foliar application | ~15% reduction in incidence | [4] |

| Rice | Pyricularia grisea | Foliar application | ~15% reduction in incidence | [4] |

| Grapevine | Plasmopara viticola | Foliar spray | 57.5% reduction in disease severity | [18] |

| Tomato | Phytophthora parasitica | Foliar spray (1.4 mg/mL) | Significant increase in plant dry weight | [19] |

| Hop | Pseudoperonospora humuli | Foliar spray (1x rate) | 31.6 - 77.2% disease control | [7] |

Table 2: Induction of Defense-Related Responses by Phosphite Treatment

| Plant Species | Response Measured | Phosphite Treatment | Fold Induction / Change | Reference |

| Potato | Hydrogen Peroxide Production | KPhi treatment + P. infestans | Primed for earlier and more intense production | [20] |

| Potato | Superoxide Anion Production | KPhi treatment + P. infestans | Primed for earlier and more intense production | [20] |

| Potato | Callose Deposition | KPhi treatment + P. infestans | Earlier and increased deposition | [20] |

| Arabidopsis thaliana | Callose Deposition | Phi treatment + P. cinnamomi | Earlier production of callose papillae | [9] |

| Arabidopsis thaliana | Hydrogen Peroxide Production | Phi treatment + P. cinnamomi | Enhanced production | [9] |

| Bean | PR1, PR3, PR4, POD gene expression | KPhi treatment + C. lindemuthianum | High expression | [8] |

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the mechanism of action of phosphites.

Phytoalexin Analysis

Objective: To quantify the accumulation of phytoalexins in plant tissue following phosphite treatment and pathogen challenge.

Methodology:

-

Plant Material and Treatment: Grow plants under controlled conditions. Apply phosphite solution (e.g., potassium phosphite) as a foliar spray or soil drench at a predetermined concentration. A control group should be treated with water.

-

Pathogen Inoculation: After a specific period (e.g., 24-72 hours), inoculate both phosphite-treated and control plants with a pathogen suspension.

-

Sample Collection: Harvest leaf or other relevant tissue samples at various time points post-inoculation.

-

Extraction: Homogenize the plant tissue in a suitable solvent (e.g., 80% methanol).

-

Purification and Quantification: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify specific phytoalexins. A standard curve for each phytoalexin of interest should be generated for accurate quantification.

Gene Expression Analysis (qRT-PCR)

Objective: To measure the transcript levels of defense-related genes in response to phosphite treatment.

Methodology:

-

Plant Material and Treatment: As described in the phytoalexin analysis protocol.

-

Sample Collection and RNA Extraction: Harvest plant tissue at desired time points and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for the target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin, eEF1α) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[21]

Callose Deposition Staining

Objective: To visualize and quantify callose deposition in plant tissues.

Methodology:

-

Sample Preparation: Collect leaf discs or other tissue samples from treated and control plants.

-

Chlorophyll Removal: Clear the tissue by incubating in a solution of ethanol (B145695) and acetic acid (e.g., 3:1 v/v) until the green color disappears.[22]

-

Staining: Stain the cleared tissue with an aniline (B41778) blue solution (e.g., 0.01% aniline blue in 150 mM K₂HPO₄).[16][23]

-

Microscopy: Visualize the callose deposits, which fluoresce under UV light, using a fluorescence microscope.

-

Quantification: Capture images and quantify the number and area of callose deposits using image analysis software such as ImageJ or Fiji.[10][16]

Hydrogen Peroxide (H₂O₂) Quantification

Objective: To measure the production of H₂O₂ in plant tissues.

Methodology:

-

Sample Extraction: Homogenize fresh plant tissue in a suitable buffer (e.g., 0.1 M potassium-phosphate buffer).[24]

-

Quantification Assay: Several methods can be used:

-

Amplex Red Assay: This is a highly sensitive fluorescence-based assay where Amplex Red reacts with H₂O₂ in the presence of horseradish peroxidase to produce the fluorescent compound resorufin.[3]

-

Potassium Iodide (KI) Method: H₂O₂ oxidizes iodide to iodine, which can be measured spectrophotometrically.[16]

-

3,3'-Diaminobenzidine (DAB) Staining: This histochemical staining method allows for the in-situ visualization of H₂O₂ production as a reddish-brown precipitate.[13][25]

-

-

Data Analysis: Quantify H₂O₂ concentration by comparing the absorbance or fluorescence to a standard curve generated with known H₂O₂ concentrations.

Conclusion and Future Directions

Phosphites represent a unique class of plant protectants that leverage the plant's own defense machinery. Their ability to prime plants for a heightened state of immunity offers a durable and broad-spectrum approach to disease management. The indirect mechanism of action, centered on the activation of the SA, JA, and ET signaling pathways, leads to a multifaceted defense response encompassing the production of antimicrobial compounds and the reinforcement of physical barriers.

For researchers and drug development professionals, a deeper understanding of the molecular targets of phosphite within the plant is a key area for future investigation. Elucidating the precise interactions of phosphite with cellular components will pave the way for the development of even more effective and targeted plant defense activators. Furthermore, optimizing the application of phosphites in combination with other control strategies holds significant promise for sustainable agriculture. The continued exploration of phosphite's mode of action will undoubtedly contribute to the development of innovative solutions for global food security.

References

- 1. Phosphite: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptome-Based Analysis of Phosphite-Induced Resistance against Pathogens in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Increased callose deposition in plants lacking DYNAMIN-RELATED PROTEIN 2B is dependent upon POWDERY MILDEW RESISTANT 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 16. par.nsf.gov [par.nsf.gov]

- 17. Phosphite Application Alleviates Pythophthora infestans by Modulation of Photosynthetic and Physio-Biochemical Metabolites in Potato Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Potassium phosphite primes defense responses in potato against Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative phosphoproteomics of tomato mounting a hypersensitive response reveals a swift suppression of photosynthetic activity and a differential role for hsp90 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dissecting Phosphite-Induced Priming in Arabidopsis Infected with Hyaloperonospora arabidopsidis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Reliable detection and quantification of plasmodesmal callose in Nicotiana benthamiana leaves during defense responses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. apsjournals.apsnet.org [apsjournals.apsnet.org]

Dipotassium Phosphite: A Technical Guide to its Role as a Biostimulant for Enhanced Crop Resilience

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium (B57713) phosphite (B83602) (K₂HPO₃) is a salt of phosphorous acid that has garnered significant attention in modern agriculture, not as a primary nutrient source, but as a potent biostimulant that enhances crop resilience against a variety of biotic and abiotic stresses. Unlike phosphate (B84403) (PO₄³⁻), the form of phosphorus readily utilized by plants for growth and metabolism, phosphite (PO₃³⁻) has a more complex and multifaceted role within the plant. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental protocols associated with the use of dipotassium phosphite to bolster crop defenses and improve overall plant health.

Mechanism of Action: A Dual Approach to Crop Protection

This compound employs a dual strategy to protect plants: direct inhibition of pathogens and, more significantly, the activation of the plant's innate defense systems.

Direct Action: While not its primary mode of action, phosphite can directly inhibit the growth of certain pathogens, particularly oomycetes like Phytophthora and Pythium.[1][2] This direct fungistatic effect is attributed to the disruption of the pathogen's phosphorus metabolism.

Indirect Action via Plant Defense Induction: The most critical role of this compound lies in its ability to act as a "plant vaccine," priming the plant's immune system for a more rapid and robust response to pathogen attacks. This is primarily achieved through the induction of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism.[3] The key signaling pathways activated by phosphite include:

-

Salicylic Acid (SA) Pathway: Phosphite treatment leads to the upregulation of genes involved in the SA biosynthesis and signaling pathway.[4] This is a crucial pathway for inducing the expression of Pathogenesis-Related (PR) proteins, such as PR-1, PR-2, and PR-5, which have antimicrobial properties.[4]

-

Jasmonic Acid (JA) and Ethylene (ET) Pathways: Phosphite also influences the JA and ET signaling pathways, which are critical for defense against necrotrophic pathogens and herbivores.[4] The upregulation of genes like JAZ and ERF1/2 has been observed in phosphite-treated plants.[3]

-

Reactive Oxygen Species (ROS) Production: Upon pathogen challenge, phosphite-primed plants exhibit a more rapid and controlled burst of ROS, such as hydrogen peroxide (H₂O₂).[5] This oxidative burst acts as a signaling molecule to trigger further defense responses and can also directly harm pathogens.

-

Phytoalexin and Phenolic Compound Accumulation: Phosphite treatment enhances the production of phytoalexins and other phenolic compounds, which are antimicrobial secondary metabolites that accumulate at the site of infection.[1]

-

Cell Wall Reinforcement: The induction of defense responses by phosphite can lead to the strengthening of plant cell walls through processes like callose deposition, making it more difficult for pathogens to penetrate host tissues.

Quantitative Effects of this compound on Crop Resilience

The application of this compound has been shown to produce measurable improvements in various parameters related to crop resilience. The following tables summarize quantitative data from several studies.

| Crop | Pathogen/Stress | Treatment | Observed Effect | Reference |

| Potato | Phytophthora infestans | Foliar spray of Potassium Phosphite | 3-fold increase in phytoalexin content in treated, inoculated tubers compared to untreated, inoculated tubers. | [1] |

| Potato | Phytophthora infestans | Foliar spray of Potassium Phosphite | 3-fold increase in phenol (B47542) content in treated, inoculated tubers compared to untreated, inoculated tubers. | [1] |

| Potato | Phytophthora infestans | Foliar spray of Potassium Phosphite | Up to a 4-fold increase in Peroxidase (POD) activity 48 hours after pathogen inoculation in treated plants. | [1] |

| Bean | Colletotrichum lindemuthianum | Foliar application of a potassium phosphite solution | 17% reduction in anthracnose severity. | [6] |

| Bean | Colletotrichum lindemuthianum | Foliar application of a potassium phosphite solution | 42% reduction in mycelial growth and 48% reduction in spore germination in vitro. | [6] |

| Parameter | Crop | Treatment | Quantitative Change | Reference |

| Phytoalexin Content | Potato | Potassium Phosphite + P. infestans | 3-fold increase | [1] |

| Phenol Content | Potato | Potassium Phosphite + P. infestans | 3-fold increase | [1] |

| Peroxidase (POD) Activity | Potato | Potassium Phosphite + P. infestans | Up to 4-fold increase | [1] |

| Polyphenol Oxidase (PPO) Activity | Potato | Potassium Phosphite + P. infestans | Significant increase 48 hours post-inoculation | [1] |

| Disease Severity (Anthracnose) | Bean | Potassium Phosphite solution | 17% reduction | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biostimulant effects of this compound.

Pathogen Infection Assay (Detached Leaf Method)

This assay is used to assess the ability of this compound to induce resistance against foliar pathogens.

Materials:

-

Healthy, fully expanded leaves from treated and control plants.

-

Pathogen spore suspension (e.g., Phytophthora infestans zoospores at 5 x 10⁴ spores/mL).

-

Sterile water agar (B569324) plates (1.5% agar).

-

Sterile filter paper discs.

-

Growth chamber with controlled temperature, humidity, and light.

Procedure:

-

Excise healthy leaves from both this compound-treated and control plants.

-

Place the leaves, abaxial side up, on water agar plates. A moist filter paper disc can be placed under the petiole to maintain turgor.

-

Pipette a 10 µL droplet of the pathogen spore suspension onto the center of each leaf.

-

For control leaves, apply a 10 µL droplet of sterile water.

-

Seal the plates with parafilm and incubate in a growth chamber under conditions optimal for the pathogen (e.g., 15-20°C with a 16-hour photoperiod for P. infestans).[7]

-

Monitor the leaves daily for lesion development.

-

Measure the lesion diameter at specific time points (e.g., 3, 5, and 7 days post-inoculation).

-

Calculate the percentage of disease reduction in treated leaves compared to control leaves.

RNA-Seq Analysis of Gene Expression

This protocol outlines the steps for analyzing changes in gene expression in response to this compound treatment.

a) RNA Extraction and Library Preparation:

-

Harvest plant tissue (e.g., leaves, roots) from treated and control plants at desired time points.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA using a commercially available kit or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Prepare RNA-seq libraries from high-quality RNA samples (RIN > 7) using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

b) Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.[8]

-

Read Trimming: Use software like Trimmomatic to remove adapter sequences and low-quality reads.[8]

-

Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.[9]

-

Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.[9]

-

Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between treated and control samples.[9]

-

Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the differentially expressed genes to identify the biological processes and pathways affected by this compound treatment.

Defense-Related Enzyme Activity Assays

These assays quantify the activity of key enzymes involved in the plant defense response.

a) Peroxidase (POD) and Polyphenol Oxidase (PPO) Activity: Materials:

-

Plant tissue (e.g., 1g of leaves).

-

Extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8).

-

Substrate for POD: Guaiacol (B22219) solution.

-

Substrate for PPO: Catechol solution.

-

Hydrogen peroxide (H₂O₂).

-

Spectrophotometer.

Procedure:

-

Homogenize the plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C (e.g., 12,000 x g for 20 minutes) and collect the supernatant as the crude enzyme extract.

-

POD Assay: In a cuvette, mix the enzyme extract with sodium phosphate buffer and guaiacol solution. Initiate the reaction by adding H₂O₂. Measure the increase in absorbance at 470 nm over time. One unit of POD activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute.[10]

-

PPO Assay: In a cuvette, mix the enzyme extract with sodium phosphate buffer and catechol solution. Measure the increase in absorbance at 410 nm over time. One unit of PPO activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute.[11]

-

Determine the protein concentration of the enzyme extract using a method like the Bradford assay to normalize enzyme activity.

Quantification of Phytoalexins (e.g., in Potato Tubers)

This protocol describes the extraction and quantification of phytoalexins using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Potato tuber tissue.

-

Extraction solvent (e.g., methanol (B129727) or an aqueous medium).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

Phytoalexin standards (e.g., rishitin, lubimin).

Procedure:

-

Homogenize fresh potato tuber tissue in the extraction solvent.

-

Centrifuge the homogenate and collect the supernatant.

-

Perform a clean-up step using SPE cartridges to remove interfering compounds.[12]

-

Concentrate the purified extract.

-

Inject the extract into the HPLC system.

-

Separate the phytoalexins on a suitable column (e.g., reversed-phase C18) using a gradient of solvents (e.g., acetonitrile (B52724) and water).

-

Detect and quantify the phytoalexins by comparing their retention times and peak areas to those of the standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways induced by this compound and a typical experimental workflow for its evaluation.

Caption: this compound-induced signaling cascade for crop resilience.

Caption: Workflow for evaluating this compound as a biostimulant.

Conclusion

This compound stands out as a valuable tool for enhancing crop resilience. Its ability to prime the plant's natural defense mechanisms, leading to a more effective and rapid response to pathogen attacks, makes it a cornerstone of integrated pest management strategies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore and optimize the application of this biostimulant in various agricultural systems. A thorough understanding of its mode of action at the molecular and physiological levels will continue to unlock its full potential in promoting sustainable and resilient crop production.

References

- 1. aloki.hu [aloki.hu]

- 2. Phosphite Application Alleviates Pythophthora infestans by Modulation of Photosynthetic and Physio-Biochemical Metabolites in Potato Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptome-Based Analysis of Phosphite-Induced Resistance against Pathogens in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. SolRgene [plantbreeding.wur.nl]

- 8. blog.genewiz.com [blog.genewiz.com]

- 9. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]

- 10. JSM Central || Article Info [jsmcentral.org]

- 11. assaygenie.com [assaygenie.com]

- 12. A simplified procedure for quantification of potato glycoalkaloids in tuber extracts by h.p.l.c. ; comparison with ELISA and a colorimetric method (1986) | Karl-Erik Hellenäs | 51 Citations [scispace.com]

A Technical Guide to the Role of Dipotassium Phosphite in Systemic Acquired Resistance (SAR)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipotassium (B57713) phosphite (B83602), a salt of phosphorous acid, has emerged as a significant agent in plant health management, functioning beyond simple nutrition. It is recognized as a potent biostimulant and a key activator of the plant's innate immune system.[1][2] This technical guide provides an in-depth examination of the mechanisms through which dipotassium phosphite induces Systemic Acquired Resistance (SAR), a broad-spectrum, long-lasting defense response in plants. We will explore the intricate signaling pathways, summarize key quantitative data from scientific literature, provide detailed experimental protocols for research, and visualize complex processes to facilitate a comprehensive understanding for research and development applications.

Introduction to this compound and Systemic Acquired Resistance

Phosphites (Phi), including this compound (KPhi), are the salts derived from phosphorous acid (H₃PO₃).[3] While structurally similar to phosphates (Pi), the primary source of phosphorus for plant nutrition, phosphites are not readily metabolized by plants and do not participate in primary metabolic pathways like ATP production.[4][5] Instead, their principal role in agriculture is twofold: they exert direct fungicidal effects, particularly against Oomycete pathogens like Phytophthora and Pythium, and more importantly, they act as powerful inducers of the plant's defense mechanisms.[6][7]

Systemic Acquired Resistance (SAR) is a form of induced resistance that provides long-lasting, broad-spectrum protection against a wide range of pathogens in distal, untreated parts of the plant following an initial localized pathogen attack or chemical induction.[8] KPhi acts as a "plant vaccine," priming the plant's defense system to respond more rapidly and intensely upon subsequent pathogen challenge.[1][9] This induction of SAR is a key component of its efficacy in disease management programs.

Mechanism of Action: A Dual Approach

This compound's efficacy in plant protection stems from a dual mechanism of action: direct inhibition of pathogens and indirect stimulation of the host plant's defense responses.[7][10]

-

Direct Action: At higher concentrations, phosphite ions can directly inhibit the growth of pathogens.[6] This is achieved by interfering with the pathogen's phosphate (B84403) metabolism, leading to an accumulation of compounds like polyphosphate and pyrophosphate, which disrupts vital cellular processes such as ATP synthesis.[5] This direct action is particularly effective against Oomycetes.[6]

-

Indirect Action (Induction of SAR): At lower, biostimulatory concentrations, KPhi triggers a cascade of defense responses within the plant, characteristic of SAR.[6][11] This indirect action is considered more crucial for broad-spectrum disease control.[7] Upon absorption through leaves or roots, the phosphite ion is highly mobile and translocates systemically via both xylem and phloem, signaling the activation of defense pathways throughout the plant.[1][5]

Core Signaling Pathways Activated by this compound

The induction of SAR by KPhi involves the complex interplay of several key signaling pathways, primarily those mediated by Salicylic Acid (SA), Jasmonic Acid (JA), and Reactive Oxygen Species (ROS).[12][13]

4.1 Salicylic Acid (SA) Pathway: The SA pathway is central to the establishment of SAR.[8] KPhi treatment has been shown to prime plants for a more robust accumulation of SA upon pathogen infection.[14] It upregulates the expression of genes involved in SA biosynthesis and signaling.[13][15] Key transcription factors in this pathway, such as StNPR1 and StWRKY1, show enhanced expression following KPhi treatment, leading to the activation of downstream defense genes, including Pathogenesis-Related (PR) proteins like PR1.[16][17]

4.2 Jasmonic Acid (JA) and Ethylene (ET) Pathways: While the SA and JA pathways are often antagonistic, KPhi appears to modulate both.[18] Studies have shown that KPhi can upregulate genes involved in the biosynthesis of JA and ET.[13][19] The activation of these pathways is crucial for defense against certain types of pathogens and is associated with the expression of different sets of defense genes.[19]

4.3 Reactive Oxygen Species (ROS) Production: A rapid, localized burst of ROS, such as hydrogen peroxide (H₂O₂) and the superoxide (B77818) anion (O₂⁻), is one of the earliest plant responses to pathogen attack. KPhi primes the plant for a faster and more intense production of ROS upon infection. This oxidative burst serves multiple functions: it has direct antimicrobial effects, acts as a secondary messenger to trigger downstream defense responses like programmed cell death (hypersensitive response), and contributes to cell wall strengthening.[12]

4.4 Visualization of KPhi-Induced SAR Signaling

Caption: KPhi-induced signaling pathway for Systemic Acquired Resistance.

Quantitative Data on this compound's Effects

The efficacy of KPhi in inducing plant defense is supported by extensive quantitative data. The following tables summarize key findings from various studies.

Table 1: Effect of KPhi on Pathogen Inhibition and Disease Reduction

| Plant Species | Pathogen | KPhi Treatment | Result | Reference |

| Citrus | Phytophthora citrophthora | 4000 µg/ml postharvest drench | Significant reduction in brown rot incidence | [20] |

| Bean | Colletotrichum lindemuthianum | 5 mL L⁻¹ foliar spray | 17% reduction in anthracnose severity | [11] |

| Bean | Colletotrichum lindemuthianum | 5 mL L⁻¹ in vitro | 42% reduction in mycelial growth, 48% reduction in germination | [11] |

| Strawberry | Phytophthora cactorum | Post-infection spray | Up to 100% disease control, comparable to calendar-based programs | [21] |

| Potato | Phytophthora infestans | Foliar spray | Severe restriction of pathogen development and decreased lesion size | [16] |

| Citrus | Penicillium digitatum | 229-580 mg/liter in vitro | 50% inhibition of conidial germination (EC₅₀), pH-dependent | [22] |

Table 2: Effect of KPhi on Plant Defense Gene Expression

| Plant Species | Gene(s) | KPhi Treatment Condition | Fold Change / Result | Reference |

| Bean | PR1, PR3, PR4, POD | Foliar spray + pathogen | High expression levels observed, maintained up to 96 hpi | [17] |

| Potato | StNPR1, StWRKY1 | Foliar spray | Enhanced expression in response to treatment | [16] |

| Arabidopsis | ABA, SA, JA biosynthetic genes | In vitro treatment | Significant upregulation of biosynthetic genes | [13] |

| Tomato | SlPDF1.2 (JA/ET marker) | Pathogen infection | 4.2-fold increase upon infection | [19] |

Table 3: Effect of KPhi on Antioxidant Enzyme Activity

| Plant Species | Enzyme(s) | KPhi Treatment | Result | Reference |

| Cucumber | Peroxidase (POD), Superoxide Dismutase (SOD), Catalase (CAT) | 4 g L⁻¹ foliar spray | Significant increase in enzyme concentrations 48h post-inoculation | [19] |

| Cucumber | SOD, CAT, POD | 4 g L⁻¹ foliar spray | 2.2, 2.8, and 4-fold increase, respectively | [19] |

| Potato | Antioxidant enzymes | Foliar spray + pathogen | Increased accumulation of antioxidant enzyme compounds | [6] |

Experimental Protocols for SAR Induction and Analysis

This section provides a generalized, detailed protocol for inducing and quantifying SAR in a model plant system (e.g., Arabidopsis thaliana or tomato) using this compound.

6.1 Materials and Reagents

-

Plant material (e.g., 4-5 week old Arabidopsis thaliana Col-0 plants).

-

This compound (K₂HPO₃).

-

Pathogen culture (e.g., Pseudomonas syringae pv. tomato DC3000 for SAR challenge).

-

Sterile 10 mM MgCl₂ solution.

-

Sterile distilled water.

-

Needleless 1 mL syringes.

-

Growth chambers with controlled light, temperature, and humidity.

-

Materials for RNA extraction, qPCR, enzyme assays, and pathogen quantification.

6.2 Experimental Workflow

Caption: Generalized experimental workflow for assessing KPhi-induced SAR.

6.3 Detailed Methodology

-

Plant Growth: Cultivate plants under controlled environmental conditions (e.g., 12-h light/12-h dark cycle, 22°C, 60-70% relative humidity) to ensure uniformity. For SAR assays, it is crucial to use healthy, unstressed plants.[23]

-

Preparation of KPhi Solution: Prepare a stock solution of this compound in sterile distilled water. The final concentration for foliar application can range from 2 to 4 g L⁻¹, depending on the plant species and experimental goals.[19] Always prepare a mock control solution (sterile water).

-

Primary Treatment (SAR Induction):

-

Randomly assign plants to control (mock) and KPhi treatment groups.

-

For foliar spray application, evenly spray the entire rosette until runoff, ensuring thorough coverage.

-

Alternatively, for localized induction, use a needleless syringe to pressure-infiltrate a specific concentration of KPhi solution into 2-3 mature leaves.[23] The mock group should be treated identically with sterile water.

-

Return plants to the growth chamber for 2-3 days to allow for the establishment of SAR.

-

-

Secondary Pathogen Challenge:

-

Prepare a bacterial suspension of the pathogen (e.g., P. syringae pv. tomato DC3000) in 10 mM MgCl₂ to a specific optical density (e.g., OD₆₀₀ = 0.001, corresponding to 5 x 10⁵ cfu/mL).[23]

-

Using a needleless syringe, infiltrate the pathogen suspension into the abaxial side of several distal, previously untreated leaves on both mock- and KPhi-treated plants.[23]

-

-

Quantification of Resistance:

-

Disease Scoring: At 3-4 days post-inoculation (dpi), visually score disease symptoms (e.g., lesion diameter, chlorosis).

-

Pathogen Growth Quantification: At 3 dpi, collect leaf discs of a known area from the inoculated leaves. Homogenize the discs in 10 mM MgCl₂, serially dilute the homogenate, and plate on appropriate selective media. Count the colony-forming units (CFU) after 2-3 days of incubation to determine pathogen titers. A significant reduction in CFU/cm² in KPhi-treated plants compared to mock-treated plants indicates SAR.[23]

-

Molecular Analysis: Collect leaf samples at various time points (e.g., 0, 6, 12, 24, 48 hpi) after the pathogen challenge. Flash-freeze in liquid nitrogen and store at -80°C. Use these samples for:

-

Gene Expression Analysis (RT-qPCR): Extract total RNA and perform reverse transcription. Quantify the expression levels of key defense genes like PR1, PR3, and POD relative to a housekeeping gene.[17]

-

Enzyme Activity Assays: Prepare protein extracts to measure the activity of antioxidant enzymes like peroxidase (POD) and superoxide dismutase (SOD) using spectrophotometric assays.[19]

-

-

Conclusion and Future Directions

This compound is a multifaceted tool in plant health, acting as a potent inducer of Systemic Acquired Resistance. Its ability to prime the plant's innate immune system by activating the SA, JA, and ROS signaling pathways leads to a faster, stronger, and more effective defense response against a broad range of pathogens. The quantitative data clearly demonstrate its impact on reducing disease severity, inhibiting pathogen growth, and upregulating key defense markers. The provided protocols offer a robust framework for further research into its precise molecular targets and for optimizing its application in various agricultural systems. For drug development professionals, understanding these mechanisms is crucial for designing novel, sustainable plant protection strategies that leverage the plant's own defense capabilities, reducing reliance on conventional fungicides. Future research should focus on dissecting the crosstalk between the signaling pathways modulated by phosphites and identifying the primary cellular receptors for the phosphite ion to fully elucidate its mode of action.

References

- 1. wellyoutech.com [wellyoutech.com]

- 2. Phosphites and their applications in agriculture [scielo.org.mx]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. extension.psu.edu [extension.psu.edu]

- 6. ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of systemic resistance to pathogen infection in plants and their potential application in forestry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bartlett.com [bartlett.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Potassium Phosphite Activates Components Associated with Constitutive Defense Responses in Coffea arabica Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Dissecting phosphite-induced priming in Arabidopsis infected with Hyaloperonospora arabidopsidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Potassium phosphite primes defense responses in potato against Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. d-nb.info [d-nb.info]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the fungicidal properties of phosphites.

An In-depth Technical Guide to the Fungicidal Properties of Phosphites

Introduction

Phosphites (Phi), salts of phosphorous acid (H₃PO₃), are a unique class of systemic compounds widely utilized in agriculture. Chemically, they are a reduced form of phosphate (B84403) (Pi), with a hydrogen atom replacing one of the oxygen atoms.[1] While plants cannot utilize phosphite (B83602) as a primary phosphorus nutrient source, it has garnered significant attention for its potent fungicidal and biostimulant properties.[2][3] Phosphite-containing products are primarily deployed to manage diseases caused by oomycetes, such as those from the Phytophthora and Pythium genera, but also show efficacy against some true fungi and other pathogens.[4][5]

The mode of action of phosphite is multifaceted, involving both direct inhibition of the pathogen and the induction of the host plant's innate defense mechanisms.[5][6] This dual activity makes it a valuable tool in integrated pest management programs. This technical guide provides a comprehensive literature review on the fungicidal properties of phosphites, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways.

Mechanism of Action

The efficacy of phosphite as a fungicide stems from a dual mechanism: direct toxicity to the pathogen and indirect action through the stimulation of host defense responses.[6]

Direct Action on Pathogens

Phosphite exerts a direct inhibitory effect on the growth and metabolism of susceptible pathogens, particularly oomycetes.[5] This direct action is primarily due to its interference with phosphate metabolism within the pathogen's cells.

-

Competitive Inhibition: Phosphite and phosphate ions are taken up by fungal cells via the same transporters. In an environment with both ions, phosphite competes with phosphate for uptake.

-

Metabolic Disruption: Once inside the pathogen's cell, phosphite is not readily metabolized. It disrupts key phosphorylation reactions and interferes with phosphate metabolism, leading to an accumulation of polyphosphate and pyrophosphate.[4][6] This accumulation is thought to divert ATP from essential metabolic pathways, ultimately slowing or halting the pathogen's growth.[6] In Phytophthora palmivora, phosphite has been shown to inhibit several key enzymes required for growth and development.[6]

Indirect Action: Induction of Plant Defenses

Phosphite is recognized as a potent priming agent, enhancing the plant's own defense systems to combat pathogen invasion.[2][7] This "immunization" effect can provide systemic and lasting protection.[7] Upon application, phosphite triggers a cascade of defense responses.

-

Recognition and Signaling: The plant recognizes phosphite, initiating a defense signaling cascade.

-

Defense Gene Expression: This leads to the upregulation of genes involved in defense.

-

Production of Defense Compounds: The plant increases the production of defense molecules, including:

-

Physical Barrier Reinforcement: The plant strengthens its physical barriers against infection through processes like the thickening of cell walls via polysaccharide deposition.[4][7]

-

Hypersensitive Response (HR): In some cases, phosphite can enhance programmed cell death in infected areas, forming necrotic zones that limit the spread of the pathogen.[7]

Quantitative Data on Fungicidal Efficacy

The effectiveness of phosphite varies with the pathogen, host plant, application method, and phosphite formulation. The following tables summarize quantitative data from various studies.

Table 1: Efficacy of Phosphite Formulations Against Various Plant Pathogens

| Host Plant | Pathogen | Phosphite Formulation | Application Method & Concentration | Observed Effect | Citation |

|---|---|---|---|---|---|

| Potato | Phytophthora infestans, Fusarium solani, Rhizoctonia solani | Copper Phosphite (CuPhi) | Not specified | Significant resistance against all four pathogens | |

| Potato | Phytophthora erythroseptica (Pink Rot) | Phosphorous acid (e.g., Resist 57) | 3-6 foliar applications, up to 30 pints/acre total | Significant reduction in pink rot incidence | [9] |

| Citrus | Phytophthora spp. (Root Rot) | Phosphite | Soil application | More effective control of root rot than foliar application | [2][10] |

| Avocado | Phytophthora cinnamomi | Potassium Phosphite (KPhi) | Not specified | Inhibition of mycelial growth | [2] |

| Pepper | Phytophthora capsici | Phosphite | Media treatment | Reduced fungal infection on susceptible and some resistant lines | [2] |

| Papaya | Colletotrichum gloeosporioides (Anthracnose) | Calcium Phosphite (Ca-Phi) | Post-harvest dip, 6 ml/L | Significantly reduced lesion diameters | [11] |

| Papaya | Phytophthora palmivora | Phosphite | Not specified | Increased survival rate to 93% (vs. 24% in control) | [5] |

| Eucalyptus | Phytophthora cinnamomi | Potassium Phosphite (KPhi) | Greenhouse application | Inhibition of spore formation | |

Table 2: In Vitro Inhibitory Concentrations of Potassium Phosphite (KP) against Penicillium digitatum

| pH | EC₅₀ (mg/L) |

|---|---|

| 3 | 229 |

| 4 | 334 |

| 5 | 360 |

| 6 | 469 |

| 7 | 498 |

| 8 | 580 |

Data from a study on postharvest decay in citrus, showing pH-dependent toxicity.

Experimental Protocols

This section details generalized methodologies for key experiments used to evaluate the fungicidal properties of phosphites.

Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol assesses the direct effect of phosphite on pathogen growth on an artificial medium.

Methodology:

-

Media Preparation: Prepare a standard fungal growth medium (e.g., Potato Dextrose Agar (B569324), PDA). After autoclaving and cooling to 50-60°C, amend the medium with a stock solution of phosphite (e.g., potassium phosphite) to achieve a range of final concentrations. A non-amended medium serves as the control.

-

Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the leading edge of an actively growing pathogen colony onto the center of each plate.

-

Incubation: Incubate the plates in the dark at the optimal temperature for the pathogen's growth.

-

Data Collection: Measure the colony diameter daily or at the end of the incubation period when the control colony has reached the edge of the plate.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value (the concentration that inhibits growth by 50%).

Protocol: In Vivo Plant Protection Assay (Greenhouse)

This protocol evaluates the ability of phosphite to protect a host plant from disease.

Methodology:

-

Plant Growth: Grow susceptible host plants from seed in pots containing sterile soil mix under controlled greenhouse conditions.

-

Phosphite Application: At a specific growth stage (e.g., 4-leaf stage), apply the phosphite treatment. A common method is foliar spray until runoff, using a formulation like potassium phosphite (e.g., 0.15% PO₃) mixed with a surfactant.[12] Control plants are sprayed with water and surfactant only.

-

Pathogen Inoculation: After a set period post-treatment (e.g., 24-72 hours), inoculate both treated and control plants with the pathogen. This can be done by spraying a spore suspension, applying an infested agar plug to a wound, or drenching the soil with a zoospore suspension.

-

Incubation: Place plants in a high-humidity environment for 24-48 hours to promote infection, then return them to standard greenhouse conditions.

-

Disease Assessment: After a period sufficient for symptoms to develop (e.g., 7-14 days), assess disease severity using a rating scale (e.g., 0-5 scale where 0 = no symptoms) or by measuring lesion size.

-

Analysis: Compare the average disease severity scores between the phosphite-treated and control groups to determine the level of protection.

Protocol: Phosphite Determination in Samples

This protocol outlines a method for quantifying phosphite concentration, which is crucial for uptake and translocation studies.

Methodology (Titrimetric):

-

Sample Preparation: Prepare an aqueous solution from the agricultural chemical or fertilizer sample to be tested. Dilute the sample to contain approximately 0.4% m/v P₂O₅.[11]

-

Reaction Setup: Heat the diluted sample solution.

-

Titration: Titrate the hot solution with a standardized 0.05 mol L⁻¹ iodine solution. The phosphite (H₃PO₃) reacts with the iodine.

-

Endpoint Detection: The endpoint is reached when the solution maintains a faint yellow color from the excess iodine.

-

Back Titration (Optional): For a clearer endpoint, add a slight excess of the iodine titrant, then add a starch indicator (which will turn blue). Titrate this solution with a standard thiosulfate (B1220275) solution until the blue color disappears.[11]

-

Calculation: Determine the amount of phosphite in the original sample based on the volume of iodine solution consumed.

Conclusion

Phosphites represent a powerful and versatile class of fungicides with a unique dual mode of action. They directly inhibit pathogen growth by disrupting essential metabolic pathways and indirectly bolster plant health by stimulating the host's innate defense mechanisms.[6] This multifaceted approach makes phosphite an effective tool for managing a range of devastating plant diseases, particularly those caused by oomycetes.[2] The quantitative data clearly demonstrate its efficacy across various crops, while established experimental protocols allow for continued research and development. For researchers and drug development professionals, understanding these complex interactions is key to optimizing the use of phosphites and developing novel, sustainable strategies for crop protection.

References

- 1. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphite: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. extension.psu.edu [extension.psu.edu]

- 7. bartlett.com [bartlett.com]

- 8. researchgate.net [researchgate.net]

- 9. spudman.com [spudman.com]

- 10. Phosphate vs Phosphite: Part Three | Progressive Crop Consultant [progressivecrop.com]

- 11. researchgate.net [researchgate.net]

- 12. Phosphite treatment can improve root biomass and nutrition use efficiency in wheat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Dipotassium Hydrogen Phosphite (HK2O3P) for Researchers and Drug Development Professionals

An exploration of the known properties, primary applications, and the current landscape of biomedical research concerning the inorganic phosphite (B83602), dipotassium (B57713) hydrogen phosphite.

Executive Summary

Dipotassium hydrogen phosphite, with the molecular formula HK2O3P, is an inorganic salt that has garnered significant attention in the agricultural sector as a potent fungicide and fertilizer. Its efficacy in this domain is attributed to its dual mode of action: providing essential nutrients and, more critically, stimulating the innate defense mechanisms of plants. For the audience of researchers, scientists, and drug development professionals, it is imperative to note that while the chemistry and plant-based biological activity of this compound are well-documented, its therapeutic potential in humans and animals remains largely unexplored. This technical guide aims to provide a comprehensive overview of the current state of knowledge on dipotassium hydrogen phosphite, summarizing its physicochemical properties, detailing its established applications, and transparently addressing the significant gap in pharmacological and toxicological data relevant to drug development. This document will serve as a foundational resource, highlighting both what is known and the extensive areas that necessitate future investigation to ascertain any potential biomedical utility.

Compound Identification and Physicochemical Properties

Dipotassium hydrogen phosphite is also known by several synonyms, including dipotassium phosphite and potassium phosphite [CAS 13492-26-7][1][2][3]. It is the dipotassium salt of phosphorous acid[2].

| Property | Value | References |

| Molecular Formula | HK2O3P | [4] |

| Molecular Weight | 158.177 g/mol | [4] |

| CAS Number | 13492-26-7 | [1][5] |

| IUPAC Name | dipotassium;hydrogen phosphite | [4] |

| Synonyms | This compound, Potassium phosphite, Kphos, Phytogard | [2][3] |

| Appearance | White crystalline powder | [2] |

| Solubility | Highly soluble in water, insoluble in alcohol | [2][6] |

Established Applications and Mechanism of Action in Agriculture

The primary and well-established application of dipotassium hydrogen phosphite is in agriculture, where it functions as both a fertilizer and a systemic fungicide, particularly effective against Oomycete pathogens like Phytophthora and Pythium[3][7].

As a Fertilizer

Dipotassium hydrogen phosphite provides plants with potassium, an essential macronutrient. The phosphorus is supplied in the form of phosphite (PO3^3-), which is distinct from phosphate (B84403) (PO4^3-), the form of phosphorus that plants can readily metabolize[7]. While soil microorganisms can slowly oxidize phosphite to phosphate, its primary value is not as a direct phosphorus nutrient source[7].

As a Fungicide and Plant Defense Activator

The more significant role of dipotassium hydrogen phosphite in agriculture is its ability to act as a biostimulant, enhancing a plant's natural defense mechanisms[7]. This process is known as Induced Systemic Resistance (ISR)[7].

The proposed mechanism of action in plants involves:

-

Direct fungistatic effects: Phosphite can directly inhibit the mycelial growth of certain pathogens[7].

-

Stimulation of plant defense pathways: Phosphite is believed to trigger a defense response in plants, leading to:

-

The production of phytoalexins, which are antimicrobial compounds[7].

-

The activation of the phenylpropanoid pathway, which is involved in the synthesis of defense-related compounds[7].

-

Lignification and strengthening of cell walls, creating a physical barrier to pathogen invasion[7].

-

Increased activity of antioxidant enzymes[7].

-

Status of Research in Pharmacology and Drug Development

A thorough review of the scientific literature reveals a significant absence of research into the pharmacological properties and potential therapeutic applications of dipotassium hydrogen phosphite in humans or animals. The available information is almost exclusively focused on its agricultural use.

Lack of Preclinical and Clinical Data

There are no published preclinical or clinical studies evaluating the efficacy of dipotassium hydrogen phosphite for any medical condition. Consequently, there is no data on its pharmacokinetics (absorption, distribution, metabolism, and excretion) or pharmacodynamics in mammalian systems. Key quantitative metrics for drug development, such as IC50 values against specific targets, LD50 for various animal models, and therapeutic indices, are not available.

Potential for Misinterpretation: Phosphite vs. Phosphate

It is crucial to distinguish dipotassium hydrogen phosphite (containing the phosphite anion, HPO3^2-) from dipotassium hydrogen phosphate (containing the hydrogen phosphate anion, HPO4^2-). The latter is used in medical applications, including as a buffering agent, an electrolyte in intravenous solutions, and a source of phosphate[8][9]. The biological roles and metabolic pathways of phosphite and phosphate are distinct, and data for one cannot be extrapolated to the other.

The Broader Context of Phosphorus Compounds in Medicine

While dipotassium hydrogen phosphite itself lacks a medical research background, other phosphorus-containing compounds, particularly organic phosphonates, are a well-established class of drugs[10][11]. Examples include:

-

Bisphosphonates (e.g., alendronate): Used to treat osteoporosis by inhibiting bone resorption[10].

-

Antiviral phosphonates (e.g., tenofovir): Act as nucleotide analogues to inhibit viral reverse transcriptase[10][11].

These examples demonstrate that the phosphonate (B1237965) group can be a critical pharmacophore. However, these are organophosphorus compounds with a stable carbon-phosphorus bond, which is structurally different from the inorganic phosphite salt, dipotassium hydrogen phosphite[10].

Synthesis and Toxicology

Synthesis

The synthesis of dipotassium hydrogen phosphite is typically achieved through the neutralization of phosphorous acid with potassium hydroxide[2][12]. One patented method describes the dissolution of solid potassium hydroxide (B78521) in an alcohol solvent, followed by the addition of solid phosphorous acid to initiate neutralization. The resulting product is then separated and dried[12].

Toxicology

There is limited specific toxicological data for dipotassium hydrogen phosphite in the context of human health. Safety data sheets generally indicate that it can cause skin and eye irritation[1]. For the related class of inorganic phosphates, they are generally recognized as safe (GRAS) by the FDA for use as food additives and have low acute toxicity[8]. However, high serum phosphate levels can have adverse effects on renal and cardiovascular health[8]. Given the lack of specific data for phosphite, dedicated toxicological studies would be a prerequisite for any consideration of its use in drug development.

Future Research and Development Directions

For drug development professionals, dipotassium hydrogen phosphite represents a starting point with a significant lack of foundational data. A logical workflow for investigating its potential would involve a systematic, ground-up approach.

Key research questions that need to be addressed include:

-

Cellular Uptake and Stability: How is inorganic phosphite transported into mammalian cells, and what is its intracellular stability?

-